molecular formula C11H20O2 B12651877 (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran CAS No. 90879-06-4

(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran

Cat. No.: B12651877
CAS No.: 90879-06-4
M. Wt: 184.27 g/mol
InChI Key: SHZPEANSFIKVFI-ARJAWSKDSA-N
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Description

(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The (Z)-2-(3-Hexenyloxy) group indicates the presence of a hexenyl ether substituent at the second position of the tetrahydropyran ring, with a specific geometric configuration (Z).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol or by using a tetrahydropyranyl protecting group.

    Introduction of the Hexenyl Ether Group: The hexenyl ether group can be introduced via an etherification reaction, where a hexenol is reacted with the tetrahydropyran ring under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hexenyl group to a hexyl group.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexenoic acid, while reduction could produce hexanol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of ether groups on biological activity. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Industry

In the industrial sector, this compound can be used as a precursor for the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran would depend on its specific interactions with molecular targets. Generally, compounds with ether groups can interact with enzymes, receptors, or other proteins, influencing their activity. The hexenyl group may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound without the hexenyl ether group.

    2-(3-Hexenyloxy)tetrahydrofuran: A similar compound with a furan ring instead of a pyran ring.

    Hexenyl Ethers: Compounds with similar hexenyl ether groups but different ring structures.

Uniqueness

(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is unique due to its specific geometric configuration and the presence of both a tetrahydropyran ring and a hexenyl ether group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90879-06-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-[(Z)-hex-3-enoxy]oxane

InChI

InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h3-4,11H,2,5-10H2,1H3/b4-3-

InChI Key

SHZPEANSFIKVFI-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCOC1CCCCO1

Canonical SMILES

CCC=CCCOC1CCCCO1

Origin of Product

United States

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